1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene
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Overview
Description
1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with a cyclopropyl group, two methyl groups, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Cyclopropyl-2,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Reduction: The major product formed is 1-Cyclopropyl-2,5-dimethyl-4-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of 1-Cyclopropyl-2,5-dimethylbenzene can be obtained.
Scientific Research Applications
1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into the pharmacological properties of its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating various substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1-nitrobenzene: Similar in structure but lacks the cyclopropyl group.
1,3-Dimethyl-4-nitrobenzene: Another similar compound with different positions of the methyl groups.
Uniqueness
1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the molecule
Properties
CAS No. |
64545-69-3 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-cyclopropyl-2,5-dimethyl-4-nitrobenzene |
InChI |
InChI=1S/C11H13NO2/c1-7-6-11(12(13)14)8(2)5-10(7)9-3-4-9/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
BORCHSMUIRNALD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2CC2 |
Origin of Product |
United States |
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